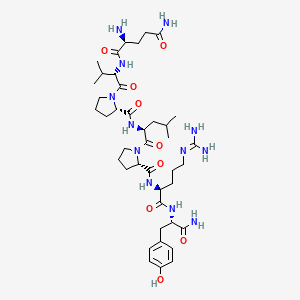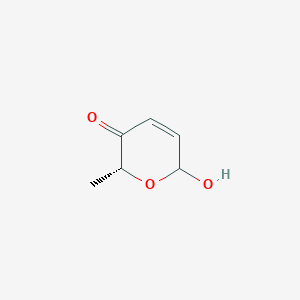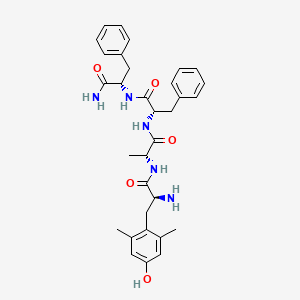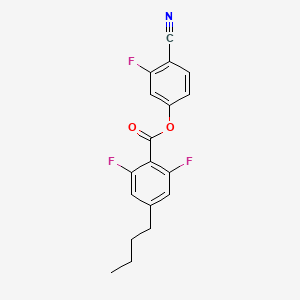![molecular formula C8H6IN3O3 B14262018 5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione CAS No. 185677-07-0](/img/structure/B14262018.png)
5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[2,3-b]pyrazine core with hydroxy, iodo, and methyl substituents. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyridine derivative, the introduction of iodine and hydroxy groups can be achieved through electrophilic substitution reactions. The methyl group can be introduced via alkylation reactions. The final cyclization step often requires specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and minimizing costs, often through the use of continuous flow reactors and automated systems. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and environmental compliance.
化学反応の分析
Types of Reactions
5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the pyrido[2,3-b]pyrazine core.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used to replace the iodine atom.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the iodine atom could result in various functionalized derivatives.
科学的研究の応用
5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which 5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and iodine substituents play crucial roles in binding to active sites, while the pyrido[2,3-b]pyrazine core provides structural stability. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.
類似化合物との比較
Similar Compounds
- 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione is unique due to its specific combination of substituents and the pyrido[2,3-b]pyrazine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
185677-07-0 |
|---|---|
分子式 |
C8H6IN3O3 |
分子量 |
319.06 g/mol |
IUPAC名 |
5-hydroxy-7-iodo-6-methyl-1H-pyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C8H6IN3O3/c1-3-4(9)2-5-6(12(3)15)11-8(14)7(13)10-5/h2,15H,1H3,(H,10,13) |
InChIキー |
XKYTTXXXLRSKNH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C2C(=NC(=O)C(=O)N2)N1O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)

![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol](/img/structure/B14261983.png)








